molecular formula C16H23NO4 B160837 5-Phenylpentylglutamic acid CAS No. 129414-04-6

5-Phenylpentylglutamic acid

Cat. No. B160837
M. Wt: 293.36 g/mol
InChI Key: JTGPMTSLXWRDMT-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylpentylglutamic acid, also known as LY404187, is a drug that belongs to the class of metabotropic glutamate receptor (mGluR) agonists. It has been found to have a potential therapeutic effect on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism Of Action

5-Phenylpentylglutamic acid acts as an agonist of the mGluR group II and III receptors. These receptors are involved in the regulation of glutamate neurotransmission in the brain. Activation of these receptors results in the inhibition of glutamate release, which has been implicated in the pathogenesis of various neurological disorders.

Biochemical And Physiological Effects

5-Phenylpentylglutamic acid has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to increase the levels of cAMP response element-binding protein (CREB), a protein that is involved in the regulation of gene expression in neurons.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Phenylpentylglutamic acid in lab experiments is that it has a high affinity for the mGluR group II and III receptors, making it a potent agonist. However, one of the limitations of using 5-Phenylpentylglutamic acid is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-Phenylpentylglutamic acid. One area of research is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to investigate the potential of 5-Phenylpentylglutamic acid as a tool for studying the mGluR group II and III receptors and their role in neurotransmission. Finally, there is a need for further research to optimize the synthesis of 5-Phenylpentylglutamic acid and to develop more water-soluble derivatives that can be used in a wider range of experimental settings.

Synthesis Methods

The synthesis of 5-Phenylpentylglutamic acid involves a multi-step process that includes the condensation of glutamic acid with 1-phenylpentan-1-one, followed by the reduction of the resulting ketone to the corresponding alcohol, and the protection of the amino group with a Boc group. The Boc-protected amino alcohol is then coupled with tert-butyl 2-(bromomethyl)benzoate in the presence of a base. The final step involves the removal of the Boc group with trifluoroacetic acid, resulting in the formation of 5-Phenylpentylglutamic acid.

Scientific Research Applications

5-Phenylpentylglutamic acid has been extensively studied for its potential therapeutic effects on neurological disorders. It has been found to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease and has shown potential as a treatment for Parkinson's disease. It has also been found to have an antipsychotic effect in animal models of schizophrenia.

properties

CAS RN

129414-04-6

Product Name

5-Phenylpentylglutamic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2S,4S)-2-amino-4-(5-phenylpentyl)pentanedioic acid

InChI

InChI=1S/C16H23NO4/c17-14(16(20)21)11-13(15(18)19)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11,17H2,(H,18,19)(H,20,21)/t13-,14-/m0/s1

InChI Key

JTGPMTSLXWRDMT-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O

SMILES

C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O

synonyms

4(R)-5-phenylpentyl-glutamic acid
4(S)-5-phenylpentyl-glutamic acid
5-phenylpentyl-Glu
5-phenylpentylglutamic acid
5-phenylpentylglutamic acid, (L-erythro)-isome

Origin of Product

United States

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